N-Glycyl-L-isoleucine
Overview
Description
N-Glycyl-L-isoleucine is a dipeptide formed from glycine and L-isoleucine residues. The molecular formula of this compound is C8H16N2O3, and it has a molecular weight of 188.227 g/mol .
Mechanism of Action
Target of Action
N-Glycyl-L-Isoleucine, also known as Glycyl-L-Isoleucine, is a dipeptide composed of glycine and isoleucine . The primary targets of this compound are likely to be similar to those of its constituent amino acids, glycine and isoleucine. Isoleucine, an essential branched-chain amino acid, plays a key role in hemoglobin synthesis and regulation of blood sugar and energy levels .
Mode of Action
It’s known that isoleucine, one of its constituent amino acids, is involved in the production of energy, stimulants to the upper brain, and helping you to be more alert . It’s also identified as one of the branched-chain amino acids (BCAAs), which are known to have physiological or cell-signaling effects .
Biochemical Pathways
This compound is an incomplete breakdown product of protein digestion or protein catabolism . It’s likely that this compound affects the biochemical pathways related to protein metabolism and amino acid degradation. Isoleucine, for instance, plays a role in hemoglobin synthesis and is key to the regulation of energy and blood sugar levels .
Pharmacokinetics
It’s known that amino acids like isoleucine are mainly concentrated in muscle tissues . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely be influenced by factors such as the route of administration and the individual’s metabolic rate.
Result of Action
Isoleucine is known to play a role in hemoglobin synthesis and the regulation of blood sugar and energy levels . It’s also believed to mediate glucose uptake into a cell and break it down into energy .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the compound. Moreover, the presence of other substances, such as enzymes or inhibitors, could influence its action .
Biochemical Analysis
Biochemical Properties
N-Glycyl-L-isoleucine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions It is known that dipeptides like this compound are generally short-lived intermediates on their way to specific amino acid degradation pathways .
Cellular Effects
Some dipeptides are known to have physiological or cell-signaling effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a dipeptide, it could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
As a dipeptide, it is likely to be relatively stable, but may undergo degradation over time
Metabolic Pathways
This compound is involved in the metabolic pathway of protein digestion or protein catabolism . It is an intermediate on its way to specific amino acid degradation pathways
Transport and Distribution
It is likely to interact with transporters or binding proteins, and these interactions could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Glycyl-L-isoleucine can be synthesized through peptide coupling reactions. One common method involves the use of N-protected glycine and L-isoleucine derivatives. The reaction typically employs coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers and protective group strategies, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, facilitates the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: N-Glycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering the peptide bond or side chains.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Glycyl-L-isoleucine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems and as a bioactive peptide with potential health benefits.
Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of bioactive compounds
Comparison with Similar Compounds
N-Glycyl-L-isoleucine can be compared with other similar dipeptides, such as:
N-Glycyl-L-leucine: Similar in structure but with leucine instead of isoleucine.
N-Glycyl-L-valine: Contains valine instead of isoleucine.
N-Glycyl-L-alanine: Features alanine in place of isoleucine.
Uniqueness: this compound is unique due to the presence of the isoleucine residue, which has a branched side chain that can influence the compound’s structural and functional properties. This uniqueness can affect its interactions with enzymes and other biomolecules, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHCTWYMPWEGN-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941211 | |
Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19461-38-2 | |
Record name | Glycyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19461-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Glycyl-L-isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycyl-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GLYCYL-L-ISOLEUCINE serves as a source of the essential amino acid L-isoleucine. While L-isoleucine can be directly absorbed, some organisms, like certain strains of Salmonella typhimurium, utilize GLYCYL-L-ISOLEUCINE as a source for this essential amino acid, particularly when direct L-isoleucine uptake is compromised [, ].
A: Research suggests the presence of dipeptidases capable of hydrolyzing GLYCYL-L-ISOLEUCINE into its constituent amino acids, glycine and L-isoleucine. These amino acids are then available for protein synthesis and other metabolic processes [, , ].
A: Studies on Salmonella typhimurium mutants indicate that GLYCYL-L-ISOLEUCINE uptake is not solely reliant on a dedicated transport system. Mutants deficient in branched-chain amino acid transport systems could still utilize GLYCYL-L-ISOLEUCINE, suggesting alternative uptake mechanisms or intracellular hydrolysis following uptake as a dipeptide [, ].
A: Research on Drosophila melanogaster investigated the role of the enzyme dipeptidase-A (DIP-A) in the context of GLYCYL-L-ISOLEUCINE metabolism. This research aimed to understand the evolutionary significance of DIP-A variants and their impact on utilizing GLYCYL-L-ISOLEUCINE as an L-isoleucine source [].
A: Surprisingly, Drosophila melanogaster lacking functional DIP-A could still survive and develop even when their sole source of L-isoleucine was GLYCYL-L-ISOLEUCINE. This unexpected result suggests the existence of alternative, yet unidentified, pathways for obtaining L-isoleucine from the dipeptide, highlighting the organism's robust metabolic network and buffering capacity [].
A: Yes, research investigated the efficacy of GLYCYL-L-ISOLEUCINE as a component of parenteral nutrition solutions. Results demonstrated that humans efficiently utilize intravenously administered GLYCYL-L-ISOLEUCINE, leading to increased plasma concentrations of essential amino acids, including L-isoleucine [].
A: Structural characterization of GLYCYL-L-ISOLEUCINE reveals insights into its conformational flexibility and potential for hydrogen bonding []. This information can be valuable for understanding its interactions with enzymes, transporters, and other biomolecules.
A: Metabolomic profiling of Laoxianghuang, a preserved fruit product, identified GLYCYL-L-ISOLEUCINE as a significant metabolite, particularly in specific regional varieties []. This finding contributes to a deeper understanding of the food's flavour profile and potential nutritional value.
A: Yes, research has successfully demonstrated the direct glycosidation of a tetrapeptide containing GLYCYL-L-ISOLEUCINE, highlighting its potential use in synthesizing more complex glycopeptides [, ]. This approach holds promise for developing novel biomolecules with specific functionalities.
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